molecular formula C9H5BrF4 B12596254 1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene CAS No. 898224-80-1

1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene

Cat. No.: B12596254
CAS No.: 898224-80-1
M. Wt: 269.03 g/mol
InChI Key: PTVMCRMDXSGWCS-UHFFFAOYSA-N
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Description

1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and 2-bromo-2-fluoroethene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and the development of new pharmaceuticals.

    Medicine: The compound’s unique properties make it a potential candidate for drug development and therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The specific pathways involved can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-2-fluoroethenyl)-4-(trifluoromethyl)benzene
  • 1-(2-Bromo-2-chloroethenyl)-4-(trifluoromethyl)benzene
  • 1-(2-Bromo-2-fluoroethenyl)-4-(difluoromethyl)benzene

Uniqueness

1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

CAS No.

898224-80-1

Molecular Formula

C9H5BrF4

Molecular Weight

269.03 g/mol

IUPAC Name

1-(2-bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5BrF4/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-5H

InChI Key

PTVMCRMDXSGWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(F)Br)C(F)(F)F

Origin of Product

United States

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